Neodymium sulfate

Description

Properties

IUPAC Name |

neodymium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSWEKSDNUORPG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

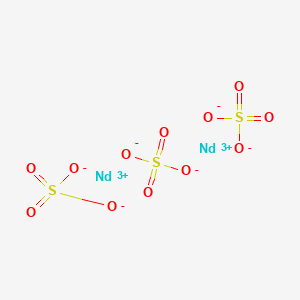

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890625 | |

| Record name | Neodymium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-95-8, 13477-91-3 | |

| Record name | Neodymium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, neodymium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dineodymium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dineodymium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1946CN7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Neodymium Sulfate from Neodymium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of neodymium sulfate (B86663) from neodymium oxide, a critical process for various applications in materials science, catalysis, and electronics.[1][2] The document details the core chemical principles, experimental protocols, and purification strategies, presenting quantitative data in a clear, tabular format for ease of comparison.

Introduction

Neodymium sulfate (Nd₂(SO₄)₃) is a moderately water and acid-soluble salt of the rare earth element neodymium.[3] It serves as a vital precursor in the manufacturing of high-strength neodymium magnets, specialty glass and ceramics, lasers, and as a catalyst in organic synthesis.[1][2][4] The most common route for its synthesis involves the reaction of neodymium(III) oxide (Nd₂O₃) with sulfuric acid (H₂SO₄).[5] This guide will focus on this primary synthesis pathway, offering detailed methodologies for laboratory-scale preparation.

The fundamental reaction is:

Nd₂O₃ + 3H₂SO₄ → Nd₂(SO₄)₃ + 3H₂O [5]

A notable characteristic of this compound is its retrograde solubility, meaning its solubility in water decreases as the temperature increases.[6] This property is central to its crystallization and purification from aqueous solutions.

Experimental Protocols

Two primary methods for the synthesis of this compound from neodymium oxide are detailed below: direct precipitation by boiling and crystallization by evaporation.

2.1. Method 1: Direct Precipitation by Boiling

This method leverages the inverse solubility of this compound to rapidly precipitate the product from a heated solution.

Experimental Protocol:

-

Acid Preparation: Prepare a ~15% (by weight) solution of sulfuric acid. This can be achieved by carefully adding 3 ml of concentrated sulfuric acid to 30 ml of deionized water, and then adjusting the final volume to 40 ml with additional water.[7]

-

Reaction Mixture: In a 100 ml beaker, place 40 ml of the prepared 15% sulfuric acid.

-

Addition of Neodymium Oxide: Gradually add 5.0 grams of powdered neodymium oxide (≥99.9% purity) to the sulfuric acid in small portions with continuous stirring.[7] An immediate and vigorous reaction may occur.[8]

-

Dissolution: Gently heat the mixture while stirring to facilitate the dissolution of the neodymium oxide. This process may be time-consuming.[7] The solution may initially appear grey or yellowish-brown.[7]

-

Precipitation: Once all the oxide has dissolved, increase the heat to bring the solution to a vigorous boil. A dense, pink crystalline precipitate of this compound will form quite suddenly.[7]

-

Digestion: Continue boiling for approximately one minute with vigorous stirring to prevent bumping and promote crystal growth.[7]

-

Isolation and Washing: Allow the precipitate to settle and then decant the supernatant liquid. The solid mass should be washed twice with boiling hot distilled water to remove any remaining acid and soluble impurities.[7]

-

Drying: The washed pink solid is then transferred to a petri dish and dried in a warm place (e.g., an oven at 40-60 °C) for several hours until a completely dry, non-hygroscopic powder is obtained.[7]

2.2. Method 2: Crystallization by Evaporation

This method is suitable for obtaining well-formed crystals and can be used to recover additional product from the supernatant of the first method.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound as described in steps 1-4 of Method 1. Alternatively, use the supernatant liquid decanted after the precipitation in Method 1.[7]

-

Evaporation: Pour the solution into a large, shallow container, such as a crystallizing dish or watch glass, and place it in a warm location to allow for slow evaporation of the solvent.[7]

-

Crystallization: As the solvent evaporates and the solution becomes supersaturated, pink/rose-colored crystals of this compound octahydrate will form.[7]

-

Isolation: Once a significant amount of crystals has formed, decant the remaining liquid.

-

Washing and Drying: The crystals are then rinsed with a small amount of boiling hot distilled water and dried on filter paper in a warm place.[7]

Hydrothermal Synthesis

For applications requiring high purity and controlled crystal morphology, hydrothermal synthesis is an effective method.

Experimental Protocol:

-

Reactants: Combine neodymium(III) oxide and concentrated sulfuric acid in a 1:6 molar ratio (Nd₂O₃:H₂SO₄).[4]

-

Hydrothermal Reaction: The mixture is heated in a sealed Teflon-lined stainless steel reactor at a temperature between 120–150°C for a duration of 12–24 hours.[4]

-

pH Control: The pH of the reaction mixture is a critical parameter. Acidic conditions (pH < 2) directly yield the sulfate product, while neutral conditions may favor sulfite (B76179) intermediates.[4][9]

-

Product Isolation: After the reaction is complete, the reactor is cooled, and the resulting this compound octahydrate crystals are isolated, washed, and dried. This method can yield purities greater than 99%.[4]

Data Presentation

The following tables summarize the key quantitative parameters associated with the synthesis of this compound.

Table 1: Reactant and Product Specifications

| Parameter | Value | Reference |

| Neodymium Oxide Purity | ≥ 99.9% | [7] |

| Sulfuric Acid Concentration | ~15% (w/w) | [7] |

| Molecular Formula | Nd₂(SO₄)₃·8H₂O | [4] |

| Molecular Weight | 720.8 g/mol | [4] |

| Appearance | Pink/rose crystalline solid | [2][7] |

| Crystal System | Monoclinic | [4] |

Table 2: Reaction Conditions for Different Synthesis Methods

| Method | Temperature | Duration | Key Parameters | Purity | Reference |

| Direct Precipitation | Boiling (~100°C) | Minutes | Vigorous boiling and stirring | High, especially after washing | [7] |

| Evaporation | 40-60°C | Hours to Days | Slow evaporation | High, good crystal formation | [7] |

| Hydrothermal | 120-150°C | 12-24 hours | 6:1 molar ratio H₂SO₄:Nd₂O₃, pH < 2 | >99% | [4] |

Visualization of Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis processes described.

References

- 1. dataintelo.com [dataintelo.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. Buy Neodymium(III) sulfate octahydrate | 13477-91-3 [smolecule.com]

- 5. Neodymium(III) sulfate - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - Preparation of this compound from Magnets - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

Preparation of Anhydrous Neodymium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for preparing anhydrous neodymium sulfate (B86663) (Nd₂(SO₄)₃). The document details experimental protocols, presents key quantitative data in tabular format, and includes workflow diagrams to illustrate the synthesis pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals requiring high-purity anhydrous neodymium sulfate for various applications, including in the development of novel therapeutics and advanced materials.

Introduction

Anhydrous this compound is a compound of significant interest in various fields of research and development. Its unique spectroscopic, magnetic, and chemical properties make it a valuable precursor and active component in materials science and potentially in pharmaceutical applications. The synthesis of the anhydrous form requires careful control of reaction conditions to ensure the complete removal of water molecules from its hydrated precursors without inducing thermal decomposition to the oxysulfate or oxide. This guide outlines the two most prevalent and effective methods for its preparation: the reaction of neodymium(III) oxide with sulfuric acid followed by dehydration, and the direct thermal dehydration of this compound hydrates.

Synthesis Methodologies

There are two primary routes for the laboratory-scale synthesis of anhydrous this compound. The choice of method may depend on the available starting materials and the desired purity of the final product.

Method 1: Synthesis from Neodymium(III) Oxide

This method involves the direct reaction of neodymium(III) oxide (Nd₂O₃) with sulfuric acid (H₂SO₄) to form this compound in solution, followed by crystallization of the hydrated salt and subsequent thermal dehydration to the anhydrous form.

Reaction: Nd₂O₃ + 3H₂SO₄ → Nd₂(SO₄)₃ + 3H₂O[1]

-

Preparation of Sulfuric Acid Solution: Prepare a ~15% (by weight) sulfuric acid solution. For example, to prepare 40 mL, carefully add 3 mL of concentrated sulfuric acid to 30 mL of deionized water in a 100 mL beaker, and then add more water until the total volume is 40 mL.[2]

-

Dissolution of Neodymium Oxide: Weigh 5.0 grams of finely powdered neodymium(III) oxide (99.9% purity or higher) and add it to the sulfuric acid solution in small portions to control the reaction rate.[2]

-

Heating and Stirring: Gently heat the mixture and stir continuously until all the neodymium oxide has dissolved. This process may take a considerable amount of time.[2]

-

Crystallization of this compound Hydrate (B1144303): Once the neodymium oxide is fully dissolved, the resulting solution contains this compound. To obtain the hydrated crystals, the solution can be heated to boiling. Due to the retrograde solubility of this compound, the hydrated salt will precipitate out of the solution upon heating.[3]

-

Isolation of Hydrated Crystals: Filter the hot solution to collect the precipitated pink crystals of this compound hydrate.

-

Dehydration: Transfer the collected this compound hydrate to a suitable container for heating. Heat the hydrate to a temperature of 290°C to ensure complete dehydration to the anhydrous form.[1][4] The heating should be done in a controlled environment, such as a furnace or under an inert atmosphere, to prevent side reactions.

Method 2: Thermal Dehydration of this compound Hydrates

This method starts with a commercially available or previously synthesized hydrated form of this compound, most commonly the octahydrate (Nd₂(SO₄)₃·8H₂O). The anhydrous form is obtained by a stepwise heating process to remove the water of crystallization.

-

Starting Material: Begin with a known weight of neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O).

-

Stepwise Heating: Place the hydrated salt in a thermogravimetric analyzer (TGA) or a furnace with precise temperature control.

-

Dehydration Stages: Heat the sample according to the following temperature profile to obtain the anhydrous form:

-

Holding Time: At each temperature stage, hold the temperature constant until the weight of the sample stabilizes, indicating the complete removal of the corresponding water molecules.

-

Cooling and Storage: After reaching 290°C and confirming the formation of the anhydrous salt, cool the sample in a desiccator to prevent rehydration. Store the anhydrous this compound in a tightly sealed container in a dry environment.

Quantitative Data

The following tables summarize key quantitative data relevant to the preparation and properties of this compound.

Table 1: Thermal Decomposition of this compound Hydrates

| Temperature (°C) | Hydrate Form | Chemical Formula |

| 40 | Pentahydrate | Nd₂(SO₄)₃·5H₂O |

| 145 | Dihydrate | Nd₂(SO₄)₃·2H₂O |

| 290 | Anhydrous | Nd₂(SO₄)₃ |

| 700-800 | Neodymium Oxysulfate | Nd₂O₂SO₄ |

| >900 | Neodymium Oxide | Nd₂O₃ |

Data sourced from Smolecule and Wikipedia.[1][4]

Table 2: Solubility of Neodymium(III) Sulfate Octahydrate in Water

| Temperature (°C) | Solubility ( g/100 g of water) |

| 0 | 13.0 |

| 20 | 7.1 |

| 90 | 1.2 |

This data illustrates the characteristic retrograde solubility of this compound. Data sourced from Smolecule.[4]

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

References

Solubility of neodymium sulfate in water at different temperatures

An In-depth Technical Guide to the Solubility of Neodymium Sulfate (B86663) in Water at Different Temperatures

This technical guide provides a comprehensive overview of the solubility of neodymium sulfate in water, with a particular focus on its temperature-dependent behavior. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Introduction

This compound (Nd₂(SO₄)₃) is a salt of the rare-earth metal neodymium. It is known for its retrograde solubility in water, meaning its solubility decreases as the temperature increases.[1] This property is relatively uncommon and is of significant interest in various chemical processes, including fractional crystallization for the separation of rare-earth elements. This compound can exist in various hydrated forms, with the octahydrate (Nd₂(SO₄)₃·8H₂O) being the most common.[1] Understanding the precise solubility of this compound at different temperatures is crucial for optimizing these processes and for various applications in materials science and chemistry.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in water at various temperatures. The data has been compiled from various scientific sources.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 13.0 |

| 10 | 9.7 |

| 20 | 7.1 - 8 |

| 30 | 5.3 |

| 40 | 4.1 |

| 60 | 2.8 |

| 80 | 2.2 |

| 90 | 1.2 |

| 100 | 1.2 |

Note: The solubility at 20°C is reported as a range due to slight variations in published data.

Experimental Protocols

The determination of the solubility of this compound as a function of temperature is typically carried out using an isothermal equilibrium method. This involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution. The following is a detailed methodology based on established principles for solubility determination of inorganic salts.

Materials and Apparatus

-

This compound: High-purity this compound (e.g., 99.9% or higher).

-

Solvent: Deionized or distilled water.

-

Apparatus:

-

Constant temperature water bath with a thermostat capable of maintaining temperature to within ±0.1°C.

-

Jacketed glass vessels for preparing saturated solutions.

-

Magnetic stirrers and stir bars.

-

Calibrated thermometers.

-

Syringes with filters (e.g., 0.45 µm pore size) for sampling.

-

Analytical balance.

-

Drying oven.

-

Gravimetric analysis equipment (beakers, funnels, filter paper, muffle furnace).

-

Volumetric flasks and pipettes.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of deionized water in a jacketed glass vessel. The use of an excess of the solid phase is crucial to ensure that the solution becomes saturated.

-

The vessel is placed in a constant temperature water bath, and the temperature is set to the desired value.

-

The mixture is stirred vigorously using a magnetic stirrer to facilitate the dissolution process and to reach equilibrium more rapidly.

-

-

Equilibration:

-

The suspension is stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached. For sparingly soluble salts, this can take 24 to 48 hours.

-

After the equilibration period, the stirring is stopped, and the excess solid is allowed to settle to the bottom of the vessel, leaving a clear saturated solution above it.

-

-

Sampling:

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid any change in solubility during sampling.

-

The withdrawn sample is immediately passed through a filter (e.g., a syringe filter) to remove any fine, suspended particles of the solid.

-

-

Analysis of the Saturated Solution:

-

The concentration of this compound in the collected sample can be determined by several methods. A common and accurate method is gravimetric analysis.

-

Gravimetric Method (Evaporation): A known mass of the filtered saturated solution is taken in a pre-weighed container. The solvent (water) is then evaporated by heating in a drying oven at a suitable temperature (e.g., 110°C) until a constant weight of the anhydrous this compound is obtained. The solubility is then calculated as grams of solute per 100 g or 100 mL of water.

-

Gravimetric Method (Precipitation): Alternatively, the neodymium ions in a known volume of the saturated solution can be precipitated as neodymium oxalate by adding an excess of oxalic acid. The precipitate is then filtered, washed, dried, and ignited in a muffle furnace to convert it to neodymium oxide (Nd₂O₃). From the mass of the neodymium oxide obtained, the concentration of this compound in the original solution can be calculated.

-

Visualization of Solubility Data

The retrograde solubility of this compound is best visualized through a solubility curve, where the solubility is plotted as a function of temperature.

Caption: Solubility curve of this compound in water.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Neodymium Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of neodymium sulfate (B86663) hydrates, offering a critical resource for professionals in research, materials science, and drug development. This document details the sequential transformations, intermediate compounds, and final products associated with the thermal degradation of these materials.

Introduction

Neodymium (III) sulfate is a compound of significant interest in various fields, including as a precursor for the synthesis of neodymium-containing materials such as high-performance magnets, lasers, and catalysts. The hydrated forms of neodymium sulfate, particularly the octahydrate (Nd₂(SO₄)₃·8H₂O), are common starting materials. Understanding their thermal behavior is crucial for controlling the synthesis of desired downstream products, as the decomposition pathway dictates the nature of the intermediates and the final oxide. This guide outlines the key thermal events, presents quantitative data, and describes the experimental methodologies used to characterize this process.

Thermal Decomposition Pathway

The thermal decomposition of this compound octahydrate is a multi-step process that begins with the sequential loss of water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Dehydration Stages

This compound octahydrate undergoes a stepwise dehydration upon heating, forming several lower hydrate (B1144303) intermediates before becoming completely anhydrous. The generally accepted dehydration sequence is as follows:

-

Step 1: Formation of Pentahydrate: The initial decomposition step involves the loss of three water molecules to form this compound pentahydrate. This transition typically begins at around 40°C.[1]

-

Step 2: Formation of Dihydrate: As the temperature increases, the pentahydrate further decomposes to a dihydrate by losing an additional three water molecules. This process occurs at approximately 145°C.[1]

-

Step 3: Formation of Anhydrous Sulfate: The final stage of dehydration is the removal of the remaining two water molecules to yield anhydrous this compound (Nd₂(SO₄)₃). This step is completed at around 290°C.[1]

Decomposition of Anhydrous this compound

Anhydrous this compound is relatively stable and requires significantly higher temperatures to decompose further. The decomposition proceeds through the formation of an oxysulfate intermediate before yielding the final neodymium oxide product.

-

Step 4: Formation of Neodymium Oxysulfate: At temperatures typically above 800°C, anhydrous this compound begins to decompose, forming neodymium oxysulfate (Nd₂O₂SO₄) and releasing sulfur trioxide (which exists in equilibrium with sulfur dioxide and oxygen).

-

Step 5: Formation of Neodymium (III) Oxide: The final decomposition step involves the conversion of neodymium oxysulfate to neodymium (III) oxide (Nd₂O₃) at temperatures exceeding 1000°C.

Quantitative Data

The theoretical mass loss for each stage of the decomposition process can be calculated based on the molecular weights of the compounds. These values are essential for interpreting thermogravimetric analysis (TGA) data.

Table 1: Theoretical Mass Loss in the Thermal Decomposition of this compound Octahydrate

| Decomposition Step | Temperature Range (°C) | Product | Theoretical Mass Loss (%) | Cumulative Theoretical Mass Loss (%) |

| Nd₂(SO₄)₃·8H₂O → Nd₂(SO₄)₃·5H₂O + 3H₂O | ~ 40 - 145 | This compound Pentahydrate | 7.49 | 7.49 |

| Nd₂(SO₄)₃·5H₂O → Nd₂(SO₄)₃·2H₂O + 3H₂O | ~ 145 - 290 | This compound Dihydrate | 7.49 | 14.98 |

| Nd₂(SO₄)₃·2H₂O → Nd₂(SO₄)₃ + 2H₂O | ~ 290 - 800 | Anhydrous this compound | 4.99 | 19.97 |

| 2Nd₂(SO₄)₃ → 2Nd₂O₂SO₄ + 2SO₃ | > 800 | Neodymium Oxysulfate | 22.19 | 42.16 |

| Nd₂O₂SO₄ → Nd₂O₃ + SO₃ | > 1000 | Neodymium (III) Oxide | 11.10 | 53.26 |

Experimental Protocols

The thermal decomposition of this compound hydrates is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass loss associated with the different stages of decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound octahydrate (typically 5-20 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument is used.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically between 5 to 20°C/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature, usually up to 1200°C or higher, to ensure complete decomposition to the oxide.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) or in a reactive atmosphere (e.g., air or oxygen), at a specified flow rate (e.g., 20-100 mL/min).

-

-

Data Acquisition: The instrument records the sample mass and the temperature difference between the sample and a reference as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step. The DTA or DSC curve reveals whether the transitions are endothermic or exothermic.

Characterization of Intermediates and Final Product

To confirm the identity of the intermediate and final products at each decomposition stage, samples can be heated to specific temperatures corresponding to the plateaus in the TGA curve and then analyzed using the following techniques:

-

X-ray Diffraction (XRD): To identify the crystallographic structure of the solid residues.

-

Infrared Spectroscopy (IR): To identify the functional groups present and confirm the loss of water and sulfate groups.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Thermal decomposition pathway of Nd₂(SO₄)₃·8H₂O.

Caption: Experimental workflow for thermal analysis.

References

Spectroscopic Properties of Aqueous Neodymium Sulfate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of aqueous neodymium sulfate (B86663) (Nd₂SO₄)₃ solutions. Neodymium, a lanthanide element, exhibits unique spectroscopic characteristics due to its intra-configurational 4f-4f electronic transitions. These transitions result in sharp and well-defined absorption bands in the ultraviolet, visible, and near-infrared regions, making spectrophotometry a powerful tool for studying the solution chemistry and coordination environment of the Nd³⁺ ion. This guide details the experimental protocols for spectroscopic analysis, presents quantitative data in a structured format, and illustrates key concepts and workflows through diagrams.

Introduction to Neodymium Spectroscopy in Aqueous Solutions

The absorption spectrum of the hydrated neodymium ion, [Nd(H₂O)ₙ]³⁺, is characterized by a series of narrow absorption bands corresponding to transitions from the ⁴I₉/₂ ground state to various excited states. The positions and intensities of these bands are sensitive to the immediate chemical environment of the Nd³⁺ ion. In aqueous sulfate solutions, the neodymium ion can exist as the free aqua ion, [Nd(H₂O)ₙ]³⁺, as well as inner-sphere sulfato-complexes, primarily NdSO₄⁺ and Nd(SO₄)₂⁻. The formation of these complexes leads to changes in the absorption spectrum, particularly in the "hypersensitive" transitions.

Hypersensitive transitions, such as the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition around 580 nm, are highly sensitive to changes in the coordination sphere of the lanthanide ion. Variations in the intensity and position of these bands can be used to determine the speciation of neodymium in solution and to calculate thermodynamic formation constants of its complexes. The Judd-Ofelt theory provides a theoretical framework for understanding and quantifying the intensities of these f-f transitions.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for neodymium species in aqueous sulfate solutions. The data is compiled from various sources and represents the most relevant values for researchers in this field.

Table 1: Absorption Maxima (λ_max) and Molar Absorptivity (ε) of Neodymium Species in Aqueous Solution

| Species | Transition | λ_max (nm) | ε (L mol⁻¹ cm⁻¹) |

| Nd³⁺ (aqua ion) | ⁴I₉/₂ → ⁴D₃/₂, ⁴D₅/₂ | 345 | ~3.5 |

| ⁴I₉/₂ → ²L₁₅/₂ | 354 | ~5.0 | |

| ⁴I₉/₂ → ⁴G₁₁/₂, ²K₁₅/₂ | 470 | ~1.0 | |

| ⁴I₉/₂ → ⁴G₇/₂, ²K₁₃/₂ | 512 | ~1.5 | |

| ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ | 575 | ~6.3 | |

| ⁴I₉/₂ → ⁴F₉/₂ | 682 | ~0.5 | |

| ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ | 740 | ~1.8 | |

| ⁴I₉/₂ → ⁴F₅/₂, ²H₉/₂ | 800 | ~2.5 | |

| ⁴I₉/₂ → ⁴F₃/₂ | 869 | ~1.2 | |

| NdSO₄⁺ | ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ | 577 | ~9.0 |

| Nd(SO₄)₂⁻ | ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ | 580 | ~12.0 |

Note: Molar absorptivity values for the aqua ion are approximate and can vary slightly with ionic strength and temperature. The data for sulfato-complexes highlights the increase in molar absorptivity of the hypersensitive transition upon complexation.

Table 2: Oscillator Strengths and Judd-Ofelt Intensity Parameters for the Nd³⁺ Aqua Ion

| Transition (from ⁴I₉/₂) | Wavelength Range (nm) | Experimental Oscillator Strength (P_exp x 10⁸) |

| ⁴F₃/₂ | 850 - 900 | 229 |

| ⁴F₅/₂, ²H₉/₂ | 780 - 840 | 516 |

| ⁴F₇/₂, ⁴S₃/₂ | 720 - 770 | 521 |

| ⁴F₉/₂ | 670 - 700 | 52.8 |

| ⁴G₅/₂, ²G₇/₂ | 560 - 600 | 976 |

| ⁴G₇/₂, ²K₁₃/₂ | 505 - 540 | 382 |

| ⁴G₉/₂, ²D₃/₂, ²K₁₅/₂ | 490 - 505 | 69.3 |

| ²G₉/₂, ⁴G₁₁/₂, ²K₁₅/₂ | 450 - 485 | 166 |

| ²P₁/₂, ²D₅/₂ | 425 - 440 | 45.6 |

| ⁴D₃/₂, ⁴D₅/₂, ²I₁₁/₂, ⁴D₁/₂ | 345 - 365 | 967 |

Judd-Ofelt Parameters for Nd³⁺ Aqua Ion:

-

Ω₂: 1.2 x 10⁻²⁰ cm²

-

Ω₄: 4.5 x 10⁻²⁰ cm²

-

Ω₆: 7.5 x 10⁻²⁰ cm²

Note: Oscillator strengths and Judd-Ofelt parameters are fundamental quantities for characterizing the radiative properties of the Nd³⁺ ion. The Ω₂ parameter is particularly sensitive to the coordination environment.

Experimental Protocols

This section outlines a detailed methodology for the spectrophotometric analysis of aqueous neodymium sulfate solutions.

Materials and Reagents

-

Neodymium(III) sulfate octahydrate (Nd₂(SO₄)₃·8H₂O) of high purity (99.9% or better)

-

Deionized water (18.2 MΩ·cm resistivity)

-

Sulfuric acid (H₂SO₄), analytical grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Calibrated volumetric flasks and pipettes

-

Quartz cuvettes with a 1 cm path length

Instrumentation

-

A dual-beam UV-Vis-NIR spectrophotometer with a wavelength range of at least 300-900 nm and a spectral bandwidth of 1 nm or less.

-

A calibrated pH meter.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a known amount of Nd₂(SO₄)₃·8H₂O and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 0.1 M).

-

Working Solutions: Prepare a series of working solutions of varying this compound concentrations by diluting the stock solution with deionized water using calibrated volumetric glassware.

-

pH Adjustment (Optional): If studying the effect of pH, adjust the pH of the working solutions using dilute H₂SO₄ or NaOH. Record the final pH of each solution.

Spectrophotometric Measurement

-

Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Blank Measurement: Fill a quartz cuvette with deionized water (or the appropriate buffer solution if used) and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Rinse the cuvette with the this compound solution to be analyzed, then fill the cuvette. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Record the absorption spectrum of the sample over the desired wavelength range (e.g., 300-900 nm). Set the scan speed and data interval to ensure good resolution of the sharp absorption bands (e.g., a scan speed of 100 nm/min and a data interval of 0.5 nm).

-

Data Analysis:

-

Identify the wavelengths of the absorption maxima (λ_max).

-

Calculate the molar absorptivity (ε) at each peak using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

To determine oscillator strengths, integrate the area under the absorption bands.

-

Apply the Judd-Ofelt theory to the experimental oscillator strengths to derive the Ωλ parameters.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric analysis of aqueous this compound solutions.

Judd-Ofelt Theory Logical Relationships

The Judd-Ofelt theory provides a framework for relating the experimentally measured absorption intensities to the electronic structure of the lanthanide ion and its local environment. The diagram below illustrates the logical flow of a Judd-Ofelt analysis.

Conclusion

The spectroscopic properties of aqueous this compound solutions provide a rich source of information for researchers in various scientific disciplines. The characteristic sharp absorption bands, particularly the hypersensitive transitions, serve as sensitive probes of the local coordination environment of the Nd³⁺ ion. By employing the experimental protocols and theoretical frameworks outlined in this guide, scientists can effectively characterize the speciation and behavior of neodymium in aqueous sulfate media. The quantitative data and visualizations provided herein are intended to be a valuable resource for the design and interpretation of spectroscopic studies involving neodymium and other lanthanides.

A Technical Guide to the Magnetic Susceptibility of Neodymium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of neodymium sulfate (B86663), a paramagnetic material of interest in various scientific and biomedical fields. This document details the theoretical underpinnings of its magnetic behavior, presents available quantitative data, and outlines the experimental protocols for its measurement.

Introduction to the Magnetism of Neodymium Sulfate

Neodymium, a rare-earth lanthanide element, is characterized by the presence of unpaired electrons in its 4f orbitals. In its common +3 oxidation state, as found in this compound (Nd₂(SO₄)₃), the Nd³⁺ ion possesses three unpaired 4f electrons. This electronic configuration is the primary origin of the compound's paramagnetic properties. Paramagnetism is a form of magnetism whereby a material is weakly attracted to an externally applied magnetic field.

The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For paramagnetic materials like this compound, the magnetic susceptibility is positive and its magnitude is dependent on temperature, generally following the Curie-Weiss law at temperatures above any magnetic ordering temperature.

Quantitative Magnetic Susceptibility Data

| Compound Name | Chemical Formula | Molar Magnetic Susceptibility (χm) | Temperature (K) |

| This compound | Nd₂(SO₄)₃ | +9990 x 10⁻⁶ cm³/mol | Room Temperature (approx. 298 K) |

Data sourced from the CRC Handbook of Chemistry and Physics.

Theoretical calculations for the magnetic susceptibility of the Nd³⁺ ion in a host crystal with a similar environment, such as lanthanum sulfate nonahydrate (La₂(SO₄)₃·9H₂O), provide valuable insight into the expected temperature-dependent behavior of this compound. A 1969 study by Taneja and Singh computed the principal magnetic susceptibilities and their anisotropy for the Nd³⁺ ion, assuming a C₃h crystal field symmetry. Their work indicates that the magnetic anisotropy is expected to increase as the temperature decreases.

Experimental Protocols for Measuring Magnetic Susceptibility

The determination of the magnetic susceptibility of a solid, powdered sample like this compound can be accomplished through several well-established experimental techniques. The choice of method often depends on the required sensitivity, temperature range, and available equipment. The following sections detail the methodologies for three common techniques: the Gouy method, SQUID magnetometry, and the Evans NMR method (adapted for solid-state measurements).

Gouy Method

The Gouy method is a classical technique that relies on measuring the force exerted on a sample when it is placed in a non-uniform magnetic field.

An In-depth Technical Guide to the Coordination Chemistry of Neodymium Sulfate in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of neodymium sulfate (B86663) in aqueous solutions. It delves into the thermodynamics of complex formation, detailed experimental protocols for characterization, and the structural aspects of the species present. This document is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and pharmacology who are working with or interested in the solution behavior of lanthanide compounds.

Introduction to Neodymium Sulfate Coordination Chemistry

Neodymium, a lanthanide element, exhibits a stable +3 oxidation state in aqueous solutions.[1] The coordination chemistry of the neodymium(III) ion (Nd³⁺) in the presence of sulfate ions is of significant interest due to its relevance in various fields, including the extraction and separation of rare earth elements, the development of optical materials, and its use as a surrogate for trivalent actinides in nuclear waste management studies.[2][3]

In aqueous solution, the Nd³⁺ ion is hydrated, forming a well-defined hydration sphere. Neutron diffraction studies have shown that the hydrated Nd³⁺ ion is surrounded by approximately 8.5 to 8.6 water molecules in its first hydration sphere, with an Nd-O distance of about 2.48 Å.[4] The introduction of sulfate ions into the solution leads to the stepwise formation of this compound complexes, primarily the monosulfato complex, NdSO₄⁺, and the disulfato complex, Nd(SO₄)₂⁻.[4][5] The relative concentrations of these species are dependent on factors such as temperature, pressure, and the overall concentration of neodymium and sulfate ions.[4]

Thermodynamics of this compound Complexation

The formation of this compound complexes in solution can be described by the following equilibria:

-

First Stepwise Formation: Nd³⁺ + SO₄²⁻ ⇌ NdSO₄⁺

-

Second Stepwise Formation: NdSO₄⁺ + SO₄²⁻ ⇌ Nd(SO₄)₂⁻

The stability of these complexes is quantified by their formation constants. The overall formation constants, β₁ and β₂, and the stepwise formation constant, K₂, are defined as follows:

-

β₁ (Overall formation constant for NdSO₄⁺): β₁ = [NdSO₄⁺] / ([Nd³⁺][SO₄²⁻])

-

β₂ (Overall formation constant for Nd(SO₄)₂⁻): β₂ = [Nd(SO₄)₂⁻] / ([Nd³⁺][SO₄²⁻]²)

-

K₂ (Stepwise formation constant for Nd(SO₄)₂⁻): K₂ = [Nd(SO₄)₂⁻] / ([NdSO₄⁺][SO₄²⁻])

These constants are crucial for understanding and modeling the speciation of neodymium in sulfate-containing solutions.

Quantitative Data: Stability Constants

The stability of this compound complexes is significantly influenced by temperature. Spectrophotometric studies have been conducted to determine the formation constants at various temperatures and pressures.[4] The disulfato complex, Nd(SO₄)₂⁻, becomes increasingly stable relative to the monosulfato complex as the temperature rises.[4][5]

| Temperature (°C) | Pressure (bars) | log β₁ | log β₂ | log K₂ | Reference |

| 30 | 100 | 3.5 ± 0.2 | 5.4 ± 0.3 | - | [4] |

| 100 | 100 | 4.6 ± 0.2 | 7.0 ± 0.3 | - | [4] |

| 150 | 100 | - | - | 2.8 ± 0.2 | [4] |

| 200 | 100 | - | - | 3.4 ± 0.2 | [4] |

| 250 | 100 | - | - | 4.1 ± 0.2 | [4] |

Note: At higher temperatures, it was only possible to determine the stepwise formation constant K₂.[4]

Experimental Protocols for Characterization

The determination of stability constants and the characterization of this compound complexes in solution rely on various analytical techniques. The most prominent methods are UV-Vis spectrophotometry and potentiometric titrations.

UV-Vis Spectrophotometric Titration

UV-Vis spectrophotometry is a powerful technique for studying the formation of colored complexes in solution. The Nd³⁺ ion and its sulfate complexes have characteristic absorption bands in the visible and near-infrared regions, making this method particularly suitable.[6][7]

Objective: To determine the stability constants of this compound complexes by monitoring changes in the absorbance spectra upon titration with a sulfate solution.

Materials and Equipment:

-

UV-Vis-NIR Spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes (e.g., 1 cm path length)

-

Stock solution of Nd(ClO₄)₃ or NdCl₃ of known concentration

-

Stock solution of Na₂SO₄ of known concentration

-

Inert electrolyte solution (e.g., NaClO₄ or NaCl) to maintain constant ionic strength

-

pH meter and electrode

-

Thermostatted reaction vessel

-

Burette or automated titrator

Procedure:

-

Preparation of Solutions:

-

Prepare a series of solutions containing a constant concentration of Nd³⁺ and varying concentrations of SO₄²⁻.

-

Maintain a constant ionic strength in all solutions by adding a calculated amount of the inert electrolyte.

-

Ensure the pH of the solutions is controlled to prevent hydrolysis of the Nd³⁺ ion.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis-NIR spectrum of each solution over a relevant wavelength range (e.g., 300-900 nm). The characteristic absorption bands for neodymium are sensitive to changes in its coordination environment.[6]

-

Use a solution containing only the Nd³⁺ salt and the inert electrolyte as a reference.

-

Perform measurements at a constant, controlled temperature.

-

-

Data Analysis:

-

The absorbance data at multiple wavelengths are collected for each solution.

-

The total absorbance of the solution is the sum of the absorbances of the individual species (Nd³⁺, NdSO₄⁺, and Nd(SO₄)₂⁻).

-

Computer programs, such as HypSpec or similar, can be used to perform a non-linear least-squares regression analysis of the spectrophotometric data to calculate the stability constants (β₁ and β₂) and the molar absorptivities of the complexed species.[4]

-

Potentiometric Titration

Potentiometric titrations can be used to determine the stability constants of complexes by monitoring the change in the concentration of a free ion (e.g., H⁺) as a function of the titrant volume.[5][8]

Objective: To determine the stability constants of this compound complexes by measuring the pH changes during the titration of a solution containing Nd³⁺ and a weak acid with a strong base, in the presence and absence of sulfate.

Materials and Equipment:

-

Potentiometer with a high-precision pH electrode (e.g., glass electrode) and a reference electrode

-

Thermostatted titration vessel with a stirrer

-

Calibrated burette or automated titrator

-

Stock solution of Nd(NO₃)₃ or Nd(ClO₄)₃ of known concentration

-

Stock solution of a weak acid (e.g., acetic acid)

-

Standardized solution of a strong base (e.g., CO₂-free NaOH)

-

Stock solution of Na₂SO₄ of known concentration

-

Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions to read hydrogen ion concentration rather than activity.[8]

-

Titration:

-

Perform a titration of a solution containing the weak acid and the inert electrolyte with the standardized strong base. This provides the protonation constant of the acid.

-

Perform a second titration of a solution containing the weak acid, the inert electrolyte, and the Nd³⁺ salt with the strong base.

-

Perform a third titration of a solution containing the weak acid, the inert electrolyte, the Nd³⁺ salt, and the sulfate salt with the strong base.

-

All titrations should be carried out at a constant temperature and under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.[8]

-

-

Data Analysis:

-

The titration data (pH vs. volume of titrant) are used to calculate the average number of ligands bound to the metal ion.

-

Specialized computer programs like HYPERQUAD are used to analyze the potentiometric data and refine the stability constants of the this compound complexes.[9]

-

Visualizing Coordination Chemistry

Diagrams created using the DOT language can effectively illustrate the relationships and processes in this compound coordination chemistry.

Stepwise Formation of this compound Complexes

The sequential formation of this compound complexes in solution can be visualized as a signaling pathway.

Caption: Stepwise formation of this compound complexes.

Experimental Workflow for Spectrophotometric Analysis

A generalized workflow for the spectrophotometric determination of stability constants can be represented as follows.

Caption: Workflow for spectrophotometric analysis.

Conclusion

The coordination chemistry of this compound in solution is characterized by the stepwise formation of inner-sphere complexes. The stability of these complexes is temperature-dependent, with higher temperatures favoring the formation of the disulfato species. Understanding the thermodynamics and speciation of this system is crucial for various applications, from industrial processes to environmental and biomedical research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate and utilize the properties of this compound in their work. The use of robust analytical techniques like spectrophotometry and potentiometry, coupled with appropriate data analysis methods, is essential for accurate characterization of these complex solution equilibria.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures of Hydrated Metal Ions in Solid State and Aqueous Solution [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydration of the Nd/sup 3 +/ ion in neodymium chloride solutions determined by neutron diffraction | Semantic Scholar [semanticscholar.org]

- 5. [PDF] Potentiometric Determination of the Stability Constants of Lanthanide Complexes with Iminodiacetic Acid in Water and Dioxane-Water Mixtures | Semantic Scholar [semanticscholar.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

An In-depth Technical Guide to the Hydrolysis Behavior of Neodymium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis behavior of neodymium sulfate (B86663), a critical aspect in various fields including materials science, chemical engineering, and pharmaceutical development. Understanding the hydrolysis of neodymium sulfate is essential for controlling its stability in aqueous solutions, preventing unwanted precipitation, and designing processes for the synthesis of neodymium-based materials. This document details the underlying chemical principles, experimental methodologies for characterization, and key quantitative data governing the hydrolysis of this compound.

Introduction to this compound and its Hydrolysis

Neodymium, a rare earth element, forms the salt neodymium(III) sulfate, with the chemical formula Nd₂(SO₄)₃. It commonly exists in hydrated forms, with the octahydrate (Nd₂(SO₄)₃·8H₂O) being the most prevalent.[1][2] A notable characteristic of this compound is its retrograde solubility in water, meaning its solubility decreases as the temperature increases.[3][4]

Hydrolysis is a chemical reaction in which a compound reacts with water. In the context of this compound, the aquated neodymium ion, [Nd(H₂O)ₙ]³⁺, acts as a weak acid and undergoes stepwise hydrolysis to form various hydroxo-complexes and ultimately precipitates as neodymium hydroxide (B78521), Nd(OH)₃, or basic neodymium sulfates. The extent of hydrolysis is primarily influenced by the pH of the solution, temperature, and the concentration of this compound.

The Chemistry of this compound Hydrolysis

The hydrolysis of the hydrated neodymium ion (Nd³⁺) in an aqueous solution is a multi-step process. The initial step involves the deprotonation of a coordinated water molecule to form the first hydrolysis product, [Nd(OH)]²⁺.

Step 1: Formation of the Monomeric Hydroxo Complex

Nd³⁺ + H₂O ⇌ [Nd(OH)]²⁺ + H⁺

This equilibrium is governed by the first hydrolysis constant, *β₁₁.[5] As the pH of the solution increases, further deprotonation occurs, leading to the formation of additional hydroxo complexes such as [Nd(OH)₂]⁺ and the neutral species Nd(OH)₃.

Subsequent Hydrolysis Steps:

[Nd(OH)]²⁺ + H₂O ⇌ [Nd(OH)₂]⁺ + H⁺ [Nd(OH)₂]⁺ + H₂O ⇌ Nd(OH)₃(s) + H⁺

The final product of complete hydrolysis is the precipitation of solid neodymium hydroxide, a pale violet powder that is insoluble in water but soluble in acids.[2][4]

In sulfate-containing solutions, the hydrolysis process can be more complex due to the potential formation of basic neodymium sulfates, with the general formula Nd(OH)ₓ(SO₄)ᵧ. The formation of these basic salts is influenced by factors such as temperature and the relative concentrations of hydroxide and sulfate ions.

Quantitative Data on this compound Hydrolysis

The following tables summarize the key quantitative data related to the hydrolysis of this compound.

Table 1: Hydrolysis Constants and Solubility Product of Neodymium Hydroxide

| Parameter | Symbol | Value | Temperature (°C) | Ionic Strength (M) | Reference(s) |

| First Hydrolysis Constant | log *β₁₁ | -7.6 | 22 | 0.01 | [5] |

| Second Hydrolysis Constant | log *β₁₂ | -14.3 | 22 | 0.01 | [5] |

| Solubility Product | log Ksp | -21.49 | 25 | Not Specified | [6][7] |

Table 2: Solubility of this compound Octahydrate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Reference(s) |

| 0 | 13.0 | [3] |

| 20 | 8.0 | [1] |

| 20 | 7.1 | [3] |

| 90 | 1.2 | [3] |

Table 3: Thermal Decomposition of this compound Hydrates

| Hydrate | Decomposition Product | Temperature (°C) | Reference(s) |

| Nd₂(SO₄)₃·8H₂O | Nd₂(SO₄)₃·5H₂O | 40 | [7] |

| Nd₂(SO₄)₃·5H₂O | Nd₂(SO₄)₃·2H₂O | 145 | [7] |

| Nd₂(SO₄)₃·2H₂O | Nd₂(SO₄)₃ (anhydrous) | 290 | [7] |

Experimental Protocols for Studying this compound Hydrolysis

A thorough investigation of the hydrolysis of this compound involves a combination of synthetic, analytical, and characterization techniques.

Preparation of this compound Solution

A stock solution of this compound can be prepared by dissolving neodymium(III) oxide (Nd₂O₃) in a stoichiometric amount of dilute sulfuric acid.

Procedure:

-

Weigh a precise amount of high-purity Nd₂O₃ powder.

-

Slowly add the Nd₂O₃ powder in small portions to a continuously stirred solution of dilute sulfuric acid (e.g., 15% by weight) in a beaker.

-

Gently heat the mixture to facilitate the dissolution of the oxide. The reaction is complete when a clear, lavender-colored solution is obtained.

-

Allow the solution to cool and filter it to remove any unreacted solids.

-

Determine the final concentration of neodymium in the solution using techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) or spectrophotometry.[8]

Potentiometric Titration for Hydrolysis Studies

Potentiometric titration is a key method for determining the hydrolysis constants of metal ions.

Procedure:

-

Place a known volume and concentration of the this compound solution in a thermostated reaction vessel.

-

Use a calibrated pH electrode to monitor the hydrogen ion concentration.

-

Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

The resulting titration curve (pH vs. volume of base added) can be analyzed to calculate the stepwise hydrolysis constants.

Investigation of Thermal Hydrolysis

The effect of temperature on the hydrolysis of this compound can be investigated by heating the solution and monitoring for precipitation.

Procedure:

-

Prepare this compound solutions of varying concentrations.

-

Place the solutions in sealed containers and heat them to different temperatures in a controlled-temperature bath or oven.

-

Visually inspect the solutions for the onset of precipitation.

-

If precipitation occurs, separate the solid phase by filtration or centrifugation.

-

Analyze the supernatant to determine the residual neodymium concentration, which corresponds to the solubility at that temperature.

-

Characterize the solid precipitate to determine its composition (neodymium hydroxide or basic this compound).

Characterization of Hydrolysis Products

The solid products of hydrolysis should be thoroughly characterized to determine their chemical composition, crystal structure, and morphology.

-

X-ray Diffraction (XRD): To identify the crystalline phases present in the precipitate (e.g., Nd(OH)₃, Nd₂(SO₄)₃·xH₂O, or basic sulfates).

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To determine the thermal stability of the hydrolysis products and identify the temperatures at which dehydration and decomposition occur.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the precipitated solids.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the hydrolysis products, such as hydroxyl (-OH) and sulfate (SO₄²⁻) groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the hydrolysis of this compound and the experimental workflow for its investigation.

Caption: Stepwise hydrolysis and precipitation pathways of this compound.

Caption: Experimental workflow for the study of this compound hydrolysis.

Conclusion

The hydrolysis of this compound is a complex process governed by a series of equilibria that are highly dependent on pH and temperature. A thorough understanding of this behavior is paramount for applications where this compound is used in aqueous environments. This guide has provided a detailed overview of the chemistry of hydrolysis, key quantitative data, and comprehensive experimental protocols for its investigation. The presented information serves as a valuable resource for researchers and professionals working with neodymium and other rare earth elements, enabling better control and manipulation of their chemical properties in solution.

References

- 1. Rare-earth element - Wikipedia [en.wikipedia.org]

- 2. Rare Earth Sulfates - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 3. Buy Neodymium(III) sulfate octahydrate | 13477-91-3 [smolecule.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Nd(III) hydrolysis constants and solubilities of Nd(III) hydroxide [inis.iaea.org]

- 6. Neodymium - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound | 13477-91-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Neodymium Sulfate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium sulfate (B86663), a salt of the rare-earth metal neodymium, is a compound of significant interest in various scientific and industrial fields, including as a precursor for catalysts, in the manufacturing of specialty glass, and in advanced electronics. This technical guide focuses on the physical properties of neodymium sulfate pentahydrate (Nd₂(SO₄)₃·5H₂O), providing a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents a visual representation of its thermal decomposition pathway.

Core Physical Properties

This compound exists in several hydrated forms, with the octahydrate being the most common. The pentahydrate is an intermediate in the thermal decomposition of the octahydrate.[1] While extensive data is available for the octahydrate and anhydrous forms, specific experimental values for the pentahydrate are less common. The following tables summarize the known physical properties.

General and Crystallographic Properties

| Property | Value | Source |

| Chemical Formula | Nd₂(SO₄)₃·5H₂O | [1] |

| Appearance | Expected to be a pink or purple crystalline powder | [1][2] |

| Crystal System | Monoclinic (for the anhydrous and octahydrate forms) | [1][3] |

| Molar Mass (Anhydrous) | 576.67 g/mol | [4][5] |

Thermal Properties

| Property | Value | Source |

| Decomposition from Octahydrate to Pentahydrate | 40 °C | [1] |

| Decomposition of Pentahydrate to Dihydrate | 145 °C | [1] |

| Decomposition to Anhydrous Form | The dihydrate dehydrates to the anhydrous form at 290 °C. The pentahydrate can be heated to 300°C to form the anhydrous substance. | [1][2] |

Solubility

This compound exhibits retrograde solubility, meaning its solubility in water decreases as the temperature increases.[1] The following data is for the more commonly studied octahydrate.

| Temperature (°C) | Solubility ( g/100g H₂O) | Source |

| 0 | 13.0 | [2] |

| 20 | 7.1 | [2] |

| 90 | 1.2 | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of this compound pentahydrate. Below are protocols for key analytical techniques.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the water of hydration and observe the thermal decomposition pathway of this compound hydrates.

Methodology:

-

A sample of this compound octahydrate (approximately 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in a simultaneous TGA/DSC instrument.

-

The sample is heated from ambient temperature to 400°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

The TGA curve will show mass loss as a function of temperature, corresponding to the loss of water molecules. The DSC curve will show endothermic peaks corresponding to the energy absorbed during dehydration.

-

The first mass loss step, occurring around 40°C, corresponds to the transition from the octahydrate to the pentahydrate. Subsequent mass losses at higher temperatures indicate further dehydration to the dihydrate and finally to the anhydrous form.[1]

Crystal Structure Determination: X-Ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of this compound pentahydrate.

Methodology:

-

A finely ground powder sample of this compound pentahydrate is prepared.

-

The sample is mounted on a sample holder for a powder X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a specified 2θ range (e.g., 10-80 degrees).

-

The diffraction pattern is recorded, showing peaks at specific angles corresponding to the crystal lattice planes.

-

The resulting diffractogram can be analyzed to determine the crystal system, space group, and lattice parameters of the pentahydrate.

Solubility Determination

Objective: To determine the solubility of this compound pentahydrate in water at various temperatures.

Methodology:

-

An excess amount of this compound pentahydrate is added to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

The mixture is stirred continuously for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

After equilibration, the stirring is stopped, and the solution is allowed to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a filtered syringe.

-

The concentration of this compound in the withdrawn sample is determined by a suitable analytical method, such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify the neodymium concentration.

-

This procedure is repeated at various temperatures to construct a solubility curve.

Visualization of Thermal Decomposition Pathway

The following diagram illustrates the logical relationship in the thermal decomposition of this compound hydrates.

References

Crystal Field Analysis of Neodymium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal field analysis of neodymium sulfate (B86663). It details the theoretical underpinnings of crystal field theory as applied to lanthanide ions, specifically the Nd³⁺ ion, and outlines the experimental methodologies required to determine the crystal field parameters. This document summarizes the available crystallographic and spectroscopic data for neodymium sulfate, presenting it in a clear, tabular format for easy reference. Detailed experimental protocols for single crystal growth, optical spectroscopy, and magnetic susceptibility measurements are provided, drawing from established methods for lanthanide-doped crystals. Furthermore, this guide illustrates key concepts and workflows using Graphviz diagrams, including the crystal field analysis workflow and the energy level splitting of the Nd³⁺ ion in the sulfate crystal lattice. This guide is intended to be a valuable resource for researchers and scientists working with lanthanide materials, particularly in the fields of materials science, spectroscopy, and drug development where understanding the local electronic structure of metal ions is crucial.

Introduction

Neodymium (Nd³⁺) doped materials are of significant interest due to their sharp and intense absorption and emission lines, which arise from f-f electronic transitions. These properties make them suitable for a wide range of applications, including solid-state lasers, optical fibers, and as luminescent probes in biological systems. The performance of these materials is critically dependent on the interaction between the Nd³⁺ ion and the surrounding host lattice. This interaction, described by crystal field theory, lifts the degeneracy of the free-ion energy levels and influences the transition probabilities.

This compound, in both its anhydrous (Nd₂(SO₄)₃) and hydrated forms (e.g., Nd₂(SO₄)₃·8H₂O), serves as a model system for understanding the crystal field effects in a sulfate environment. A thorough crystal field analysis allows for the determination of the local site symmetry of the Nd³⁺ ion and the quantification of the strength and nature of the crystal field. This knowledge is essential for predicting and optimizing the optical and magnetic properties of neodymium-based materials.

This guide will walk through the process of performing a crystal field analysis of this compound, from single crystal synthesis to the final interpretation of the crystal field parameters.

Theoretical Background: Crystal Field Theory for Nd³⁺

The 4f electrons of the trivalent neodymium ion (Nd³⁺), which has an electronic configuration of [Xe]4f³, are shielded from the surrounding ligands by the outer 5s and 5p electrons. Consequently, the interaction with the crystal field is relatively weak compared to the spin-orbit coupling. The crystal field acts as a perturbation on the free-ion energy levels, causing them to split into a number of sublevels (Stark levels).

The Hamiltonian for a lanthanide ion in a crystal can be written as:

H = H_free-ion + V_cf

where H_free-ion represents the Hamiltonian for the free ion, which includes kinetic energy, electron-nuclear attraction, electron-electron repulsion, and spin-orbit interaction. V_cf is the crystal field potential, which describes the electrostatic field created by the surrounding ligands.

The crystal field potential V_cf is typically expressed as a series expansion of tensor operators, C_q^(k):

V_cf = Σ_{k,q} B_q^k (C_q^(k))

Here, the B_q^k are the crystal field parameters, which are determined empirically by fitting the calculated energy levels to the experimentally observed ones. The values of k and q are restricted by the symmetry of the crystal lattice site occupied by the Nd³⁺ ion. For the Nd³⁺ ion, the relevant values of k are 2, 4, and 6.

Experimental Methodologies

A comprehensive crystal field analysis of this compound requires high-quality single crystals and a combination of spectroscopic and magnetic characterization techniques.

Single Crystal Growth of this compound

High-quality single crystals are essential for obtaining detailed and accurate spectroscopic data. While various methods exist for crystal growth, the slow evaporation of an aqueous solution is a common and accessible method for hydrated this compound.

Experimental Protocol: Slow Evaporation Method for Nd₂(SO₄)₃·8H₂O

-

Preparation of a Saturated Solution:

-

Dissolve high-purity neodymium(III) oxide (Nd₂O₃) in a stoichiometric amount of dilute sulfuric acid (H₂SO₄) with gentle heating and stirring. The reaction is: Nd₂O₃ + 3H₂SO₄ → Nd₂(SO₄)₃ + 3H₂O

-

Alternatively, commercially available neodymium(III) sulfate octahydrate can be used to prepare a saturated aqueous solution at a slightly elevated temperature (e.g., 30-40 °C).

-

-

Filtration:

-

Filter the warm, saturated solution through a fine-pore filter paper to remove any undissolved impurities.

-

-

Crystal Growth:

-

Transfer the filtered solution to a clean crystallizing dish.

-

Cover the dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the crystallizing dish in a location with a stable temperature and minimal vibrations.

-

-

Seeding (Optional):

-

Once small seed crystals form, a single, well-formed crystal can be selected and suspended in the saturated solution to promote the growth of a larger, single crystal.

-

-

Harvesting and Storage:

-

Once crystals of a suitable size have grown, carefully remove them from the solution.

-

Gently dry the crystals with a lint-free cloth.

-

Store the crystals in a desiccator to prevent dehydration or deliquescence.

-

Optical Spectroscopy

Polarized absorption and fluorescence spectroscopy, particularly at low temperatures, are powerful techniques for determining the energy level structure of the Nd³⁺ ion in the crystal.

Experimental Protocol: Polarized Absorption and Fluorescence Spectroscopy

-

Sample Preparation:

-

Orient the single crystal using X-ray diffraction to identify the crystallographic axes.

-

Cut and polish the crystal to obtain flat, parallel faces perpendicular to the desired optical axes. Typical sample dimensions are a few millimeters.

-

-

Spectroscopic Measurements:

-

Absorption Spectroscopy:

-

Mount the oriented crystal in a cryostat capable of reaching low temperatures (e.g., liquid helium temperature, ~4 K) to reduce thermal broadening of the spectral lines.

-

Use a high-resolution spectrometer with a broadband light source (e.g., a tungsten-halogen lamp).

-

Place a polarizer in the light path before the sample to record spectra with light polarized parallel and perpendicular to the crystal's optical axes.

-

Record the transmission spectra over the desired wavelength range, typically covering the visible and near-infrared regions where the f-f transitions of Nd³⁺ occur.

-

-

Fluorescence Spectroscopy:

-

Use a suitable excitation source, such as a tunable laser or a xenon lamp with a monochromator, to selectively excite specific energy levels of the Nd³⁺ ion.

-

Collect the emitted light at a 90° angle to the excitation beam to minimize scattered light.

-

Pass the emitted light through a monochromator and detect it with a sensitive detector (e.g., a photomultiplier tube or a CCD camera).

-

Use a polarizer in the emission path to record polarized emission spectra.

-

-

-

Data Analysis:

-

Convert the transmission spectra to absorption spectra using the Beer-Lambert law.

-

Identify the peak positions of the absorption and emission lines, which correspond to the energies of the electronic transitions.

-

Assign the observed transitions to the specific energy levels of the Nd³⁺ ion based on theoretical predictions and selection rules.

-

Magnetic Susceptibility

Magnetic susceptibility measurements provide complementary information about the ground state splitting and the g-factors of the Nd³⁺ ion.

Experimental Protocol: Magnetic Susceptibility Measurement

-

Sample Preparation:

-

An oriented single crystal is required.

-

-

Measurement:

-

Use a sensitive magnetometer, such as a Superconducting Quantum Interference Device (SQUID) magnetometer or a vibrating sample magnetometer (VSM).

-

Mount the crystal in the magnetometer with a known orientation relative to the applied magnetic field.

-

Measure the magnetization as a function of temperature (typically from ~2 K to 300 K) at a constant applied magnetic field.

-

Measure the magnetization as a function of the applied magnetic field at a constant low temperature.

-

Repeat the measurements for different orientations of the crystal with respect to the magnetic field to determine the magnetic anisotropy.

-

-

Data Analysis:

-

Calculate the magnetic susceptibility (χ = M/H) from the magnetization (M) and the applied magnetic field (H).

-

Analyze the temperature dependence of the magnetic susceptibility to determine the crystal field splitting of the ground state.

-

Data Presentation: Crystal Field Parameters for this compound

The primary quantitative result of a crystal field analysis is the set of crystal field parameters (B_q^k). These parameters for this compound octahydrate (Nd₂(SO₄)₃·8H₂O) have been determined from magnetic susceptibility data, assuming a D₄ site symmetry for the Nd³⁺ ion.

| Parameter | **Value (cm⁻¹) ** | Source |

| B₂⁰ | -185 | [Neogy & Nandi, 1985] |

| B₄⁰ | 210 | [Neogy & Nandi, 1985] |

| B₄⁴ | -950 | [Neogy & Nandi, 1985] |

| B₆⁰ | -50 | [Neogy & Nandi, 1985] |

| B₆⁴ | -450 | [Neogy & Nandi, 1985] |

| Table 1: Crystal field parameters for Nd³⁺ in Nd₂(SO₄)₃·8H₂O at an assumed D₄ site symmetry. |

Note: These parameters were derived from magnetic susceptibility measurements and provide a good starting point for a more detailed analysis based on high-resolution optical spectroscopy.

Visualization of Concepts and Workflows

Workflow for Crystal Field Analysis

The following diagram illustrates the typical workflow for a comprehensive crystal field analysis of a lanthanide-doped crystal like this compound.

Caption: Workflow for the crystal field analysis of this compound.

Energy Level Splitting of Nd³⁺ in a Crystal Field